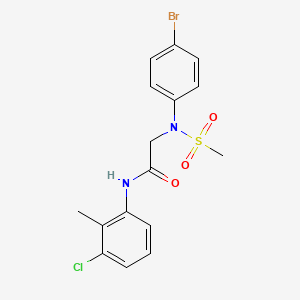![molecular formula C17H15N5OS B5254231 5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5254231.png)
5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H15N5OS and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-N-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is 337.09973129 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).
Mode of Action
Similar compounds have been found to inhibit their targets, thereby modulating the associated biological processes . For instance, JAK inhibitors prevent the activation of JAKs, thus blocking the JAK-STAT signaling pathway, which plays a key role in the immune response.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to immune response regulation, oxygen sensing, and signal transduction .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The compound’s ADME properties would significantly impact its bioavailability, determining how much of the compound reaches the site of action.
Result of Action
Based on the potential targets, it can be inferred that the compound may modulate immune response, oxygen sensing, and signal transduction .
Action Environment
For instance, certain compounds have been found to exhibit enhanced yields under specific conditions, such as dry toluene and the incorporation of molecular sieves .
将来の方向性
The future directions in the study of triazole compounds involve the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . There is also interest in synthesizing and studying their antimicrobial, antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .
生化学分析
Biochemical Properties
5-methyl-N-phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in cell cycle regulation and apoptosis, such as cyclin-dependent kinases (CDKs) and caspases . The nature of these interactions often involves inhibition of enzyme activity, leading to cell cycle arrest and induction of apoptosis in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce cell cycle arrest at the G1 phase and promote apoptosis in various cancer cell lines . Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their activity and preventing the phosphorylation of target proteins required for cell cycle progression . Furthermore, it activates caspases, leading to the cleavage of key cellular proteins and the initiation of apoptosis . These molecular interactions result in the inhibition of cell proliferation and the induction of programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function . The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated sustained inhibition of cell proliferation and consistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in specific tissues, including tumors . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization and retention .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
特性
IUPAC Name |
5-methyl-N-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-11-14(16(23)21-12-6-3-2-4-7-12)15(13-8-5-9-24-13)22-17(20-11)18-10-19-22/h2-10,15H,1H3,(H,21,23)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMWJGXBVHIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-(3,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one hydrochloride](/img/structure/B5254155.png)
![5-Acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5254162.png)
![ethyl 7-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B5254168.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B5254176.png)
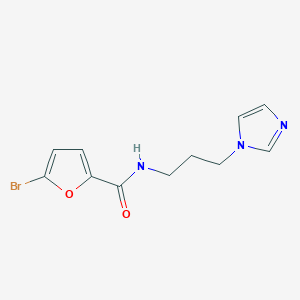
![1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5254190.png)
![1-[5-(2-Bromophenoxy)pentyl]imidazole](/img/structure/B5254209.png)
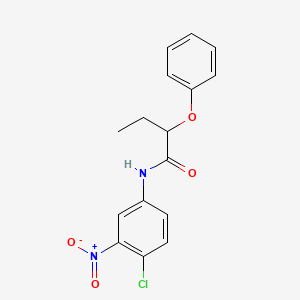
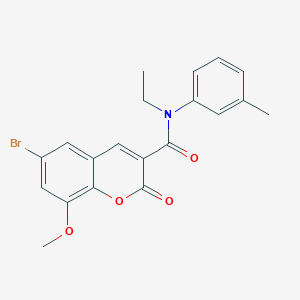
![(4-BENZYLPIPERIDINO)[2-(4-BROMOPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B5254229.png)

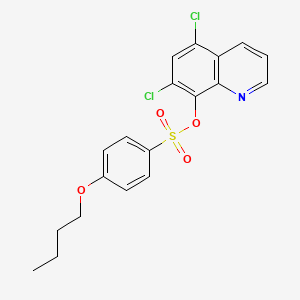
![1-methoxy-3-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B5254257.png)
